4-Diazo-3,5-dimethylpyrazole

描述

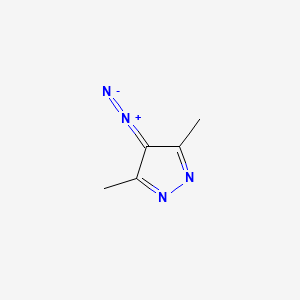

Structure

3D Structure

属性

CAS 编号 |

51463-90-2 |

|---|---|

分子式 |

C5H6N4 |

分子量 |

122.13 g/mol |

IUPAC 名称 |

4-diazo-3,5-dimethylpyrazole |

InChI |

InChI=1S/C5H6N4/c1-3-5(7-6)4(2)9-8-3/h1-2H3 |

InChI 键 |

LLNSCSURZDRZAH-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(C1=[N+]=[N-])C |

规范 SMILES |

CC1=NN=C(C1=[N+]=[N-])C |

其他CAS编号 |

51463-90-2 |

同义词 |

4-diazo-3,5-dimethylpyrazole |

产品来源 |

United States |

Synthesis Methodologies and Strategic Pathways

Established Routes for 4-Diazo-3,5-dimethylpyrazole Preparation

The foundational route to this compound relies on the conversion of a primary aromatic amine to a diazonium salt, a cornerstone reaction in organic chemistry.

The traditional synthesis of this compound involves the diazotization of 4-amino-3,5-dimethylpyrazole. zenodo.org This reaction is a standard method for converting amines to diazo compounds. osti.gov The process typically employs a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) or ethyl nitrite, in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). zenodo.orgosti.gov The reaction is performed at low temperatures, usually between 0-5 °C, to ensure the stability of the resulting diazonium salt.

In a typical procedure, the precursor, 4-amino-3,5-dimethylpyrazole dihydrochloride, is dissolved in an aqueous or alcoholic solution containing the acid. zenodo.org A solution of the nitrite is then added dropwise to the cooled amine solution. zenodo.org The resulting 3,5-dimethylpyrazole-4-diazonium chloride is noted for its remarkable stability compared to many other diazonium salts. zenodo.org

Modern advancements in the synthesis of the 4-diazonium-3,5-dimethylpyrazole salt have focused on improving the efficiency and environmental footprint of the process. A significant refinement involves the post-treatment method for isolating the product. researchgate.net Researchers have improved the process by using freezing crystallization techniques instead of traditional extraction methods. researchgate.neticm.edu.pl

This adaptation offers several advantages:

Increased Yield: The use of freezing crystallization to process the 4-diazonium-3,5-dimethylpyrazole salt increased the yield from 77.0% to 86.1% in one study. researchgate.net Another report noted an increase from 42.9% to 86.1%. icm.edu.pl

Reduced Solvent Use: This method avoids the large quantities of organic solvents required for extraction, making the process more environmentally friendly. researchgate.net

| Technique | Description | Reported Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Classical Extraction | Isolation of the diazonium salt from the reaction mixture using organic solvents. | 42.9% - 77.0% | Established, well-understood procedure. | researchgate.neticm.edu.pl |

| Freezing Crystallization | Isolation of the product by freezing the aqueous solution, allowing for the separation of the crystallized salt. | 86.1% | Higher yield, avoids organic solvents, shortens operation. | researchgate.neticm.edu.pl |

Synthesis of Functionalized 4-Diazopyrazole Derivatives

The core diazotization methodology can be applied to a variety of substituted aminopyrazoles to create functionalized 4-diazopyrazole derivatives. These derivatives are valuable intermediates in medicinal chemistry and materials science. rsc.org

Examples of synthesized functionalized diazopyrazoles include:

N-Phenyl-Pyrazolyl Diazonium Salts: A series of N-phenyl-pyrazolyl diazonium tetrafluoroborate (B81430) salts were prepared for use in Heck-Matsuda reactions. rsc.org

Benzamido-Substituted Diazopyrazoles: 3-methyl-4-diazo-5-benzamido-1H-pyrazole was prepared by reacting the corresponding aminopyrazole with an excess of nitrous acid. researchgate.net

Energetic Diazopyrazoles: The trimerization of 4-amino-3,5-dinitropyrazole can lead to the formation of 4-diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl) pyrazole (B372694), a thermally stable energetic material. osti.govresearchgate.net This reaction can be initiated by heating 4-amino-3,5-dinitropyrazole with 4-diazo-3,5-dinitropyrazole. osti.gov

| Derivative Name | Key Functional Groups | Synthetic Precursor | Application/Significance | Reference |

|---|---|---|---|---|

| N-Phenyl-pyrazolyl diazonium tetrafluoroborate | N-Phenyl group | 1-phenyl-4-amino-3,5-dimethyl pyrazole | Reagents for Heck-Matsuda C-C bond formation. | rsc.org |

| 3-Methyl-4-diazo-5-benzamido-1H-pyrazole | Benzamido group | 3-Methyl-5-(benzamido)pyrazole | Investigated for potential antiretroviral and antiproliferative activity. | researchgate.net |

| 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl) pyrazole | Amino and Nitro groups | 4-Amino-3,5-dinitropyrazole and 4-Diazo-3,5-dinitropyrazole | Thermally stable, insensitive energetic material. | osti.govresearchgate.net |

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound and its derivatives from a laboratory scale to larger, pilot-scale production requires careful consideration of the methodology. The choice of starting materials and reaction procedures is compared in terms of yield, number of steps, and suitability for scale-up. researchgate.net The refined synthesis of the 4-diazonium-3,5-dimethylpyrazole salt using freezing crystallization is noted to have several advantages that facilitate scaling up, including the avoidance of large volumes of organic solvents and a simpler, higher-yield process. researchgate.net For related energetic materials, pilot scale studies have been conducted to produce batches of 200 g, demonstrating the feasibility of larger-scale synthesis when the route is carefully selected. researchgate.net

Reactivity Profiles and Mechanistic Investigations

Intramolecular Transformations

The structural arrangement of 4-diazo-3,5-dimethylpyrazole allows for a variety of intramolecular reactions, leading to the formation of complex polycyclic systems. These transformations are often initiated by thermal or photochemical means, or through catalysis, and proceed via reactive intermediates.

Cyclization Reactions Leading to Polycyclic Pyrazole (B372694) Systems

Intramolecular cyclization of diazo compounds is a powerful method for the synthesis of fused heterocyclic rings. In the case of this compound, thermal decomposition can lead to the formation of polycyclic pyrazole systems. For instance, refluxing this compound in benzene (B151609) has been shown to yield 1H,4H-3-methylpyrazolo[4,3-c]pyrazole, alongside other products researchgate.net. This reaction proceeds through the loss of dinitrogen gas (N2) to generate a highly reactive carbene intermediate, which then undergoes an intramolecular C-H insertion or cyclization to form the fused ring system.

A general synthetic route for the formation of a pyrazolo[4′,3′:5,6]pyrano[4,3-c] researchgate.netwikipedia-on-ipfs.orgoxazole ring system has been developed utilizing an intramolecular nitrile oxide cycloaddition (INOC) reaction as the key step mdpi.com. This highlights the utility of intramolecular cycloadditions in constructing complex fused pyrazole-containing heterocycles.

Catalyst-Mediated Intramolecular Rearrangements

While specific examples of catalyst-mediated intramolecular rearrangements focusing solely on this compound are not extensively detailed in the provided search results, the general reactivity of diazo compounds suggests that such transformations are plausible. Transition metal catalysts, such as those based on rhodium, copper, or palladium, are well-known to catalyze the decomposition of diazo compounds and promote various rearrangements. These reactions often involve the formation of a metal carbene intermediate, which can then undergo a number of subsequent transformations, including sigmatropic rearrangements or insertions into adjacent bonds, to yield rearranged products.

Intermolecular Reactions

This compound readily participates in a variety of intermolecular reactions, making it a valuable building block for the synthesis of more complex molecules. These reactions leverage the electrophilic or dipolar nature of the diazo group to engage with other reactants.

Arylation Reactions (e.g., Gomberg-Bachmann Type) and Catalytic Effects

The Gomberg-Bachmann reaction is a classic method for the arylation of aromatic compounds, and diazo compounds can be effective precursors for this transformation. When this compound is refluxed in an aromatic solvent like benzene, it can undergo a Gomberg-Bachmann-type reaction to produce 4-phenyl-3,5-dimethylpyrazole researchgate.net. This reaction proceeds through a radical mechanism where the diazo compound decomposes to form a pyrazolyl radical, which then attacks the aromatic solvent.

The efficiency of this arylation can be significantly improved by the addition of a catalyst. For example, the addition of a catalytic amount of hydroquinone (B1673460) to the reaction of this compound in benzene has been found to increase the yield of the 4-aryl-3,5-dimethylpyrazole product and reduce the reaction time researchgate.net. The proposed mechanism involves the formation of a diazonium salt intermediate from the reaction of the diazo compound with hydroquinone researchgate.net. The Gomberg-Bachmann reaction offers a wide scope for both the diazonium and arene components, though yields can sometimes be low due to side reactions wikipedia-on-ipfs.org.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| This compound | Benzene | None | 4-Phenyl-3,5-dimethylpyrazole | 36 | researchgate.net |

| This compound | Benzene | Hydroquinone | 4-Phenyl-3,5-dimethylpyrazole | Increased | researchgate.net |

| This compound | Nitrobenzene (B124822) | Hydroquinone | 4-(Nitrophenyl)-3,5-dimethylpyrazoles | Not specified | researchgate.net |

Cycloaddition Chemistry Involving the Diazo Moiety

The diazo group in this compound can act as a 1,3-dipole in cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. These reactions, often referred to as [3+2] cycloadditions, involve the reaction of the diazo compound with a dipolarophile, such as an alkene or alkyne.

Diazo compounds are known to undergo [3+2] cycloaddition reactions to form pyrazoles and other heterocyclic systems nih.gov. For instance, α-diazoketones can undergo intermolecular [2+3]-dipolar cycloaddition with enones to afford dihydropyrazoles ucla.edunih.gov. The versatility of diazo compounds in cycloaddition chemistry is further highlighted by their ability to participate in reactions with various dipolarophiles, leading to a diverse range of heterocyclic products nih.gov. The reactivity and regioselectivity of these cycloadditions can often be controlled by the choice of reactants, catalysts, and reaction conditions.

Furthermore, substituted 1,2,4,5-tetrazines bearing pyrazole moieties can undergo [4+2] cycloaddition reactions with alkenes, demonstrating the utility of pyrazole-containing compounds in constructing more complex heterocyclic frameworks researchgate.net.

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Diazo Compound + Alkene/Alkyne | Pyrazoline/Pyrazole | nih.gov |

| [2+3] Dipolar Cycloaddition | α-Diazoketone + Enone | Dihydropyrazole | ucla.edunih.gov |

| [4+2] Cycloaddition | 3,6-bis(3,5-dimethyl-4-R-pyrazol-1-yl)-1,2,4,5-tetrazine + Alkene | 1,4-Dihydropyridazine/Pyridazine | researchgate.net |

Reactivity with Other Classes of Organic Compounds

This compound exhibits a versatile reactivity profile, engaging with a variety of organic compounds through pathways that are characteristic of diazoazoles. Its reactions are largely governed by the mutual electronic influence of the pyrazole ring and the diazo function. The primary modes of reactivity include thermal and photochemical reactions, cycloadditions, and reactions with nucleophiles and electrophiles. researchgate.net

One of the notable reactions of this compound is its thermal decomposition in the presence of aromatic compounds, following a Gomberg-Bachmann-type mechanism. When refluxed in benzene, it yields 4-phenyl-3,5-dimethylpyrazole as the main product, alongside byproducts such as 1H,4H-3-methylpyrazolo[4,3-c]pyrazole, 3,5-dimethylpyrazole (B48361), and biphenyl. researchgate.net The reaction proceeds via the formation of a radical intermediate that subsequently reacts with the aromatic solvent. This reactivity extends to substituted arenes; for instance, reaction in nitrobenzene produces a mixture of o-, m-, and p-nitrophenyl-3,5-dimethylpyrazole isomers. researchgate.net

The diazo group's 1,3-dipolar nature makes this compound a suitable partner for cycloaddition reactions. nih.gov Diazo compounds are well-known to react with various dipolarophiles, such as alkenes and alkynes, to form pyrazole or pyrazoline rings. nih.govnih.gov This archetypal reactivity allows for the construction of more complex heterocyclic systems. nih.gov While specific studies on this compound are limited, the general reactivity pattern of diazo compounds suggests it can participate in [3+2] cycloadditions. nih.gov

Furthermore, upon thermal or photochemical extrusion of dinitrogen, diazo compounds generate highly reactive carbene intermediates. rsc.orgmdpi.com These carbenes can undergo a variety of transformations, including C-H insertion reactions. semanticscholar.org For this compound, this would lead to the transient formation of 3,5-dimethyl-4-pyrazolylcarbene, which could then react with C-H bonds in other molecules, providing a pathway for direct C-H functionalization.

The reactivity of related diazopyrazoles also provides insight. For example, 4-diazo-3,5-dinitropyrazole reacts with weak nucleophiles such as bromide and azide (B81097) ions, not through the diazo group, but by displacing one of the nitro groups on the pyrazole ring. osti.govrsc.org It also undergoes azo coupling with the salts of methylene-active compounds. rsc.org

Table 1: Summary of Reactions of this compound with Organic Compounds

| Reactant Class | Specific Reactant | Reaction Type | Major Product | Reference |

|---|---|---|---|---|

| Aromatic Hydrocarbons | Benzene | Gomberg-Bachmann Reaction (Thermal) | 4-Phenyl-3,5-dimethylpyrazole | researchgate.net |

| Substituted Arenes | Nitrobenzene | Gomberg-Bachmann Reaction (Thermal) | 4-(Nitrophenyl)-3,5-dimethylpyrazoles (o, m, p isomers) | researchgate.net |

| Alkenes/Alkynes | Generic Dipolarophiles | [3+2] Cycloaddition | Pyrazoline/Pyrazole Derivatives | nih.govnih.gov |

| Alkanes/C-H Bonds | Generic C-H source | Carbene C-H Insertion (Postulated) | 4-Alkyl/Aryl-3,5-dimethylpyrazoles | semanticscholar.org |

Detailed Reaction Mechanism Elucidation

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Mechanistic investigations often combine spectroscopic studies to identify transient species, and computational chemistry to map energy landscapes.

The direct observation of reactive intermediates is a significant challenge due to their short lifetimes. However, in certain cases, intermediates can be trapped or observed. For the Gomberg-Bachmann reaction of this compound in the presence of a hydroquinone catalyst, evidence points to the formation of a diazonium salt as a key intermediate. researchgate.net This intermediate is proposed to arise from the addition of one mole of hydroquinone to two moles of the diazo compound. researchgate.net

In the vast majority of reactions involving diazo compounds, particularly those initiated by heat or light, the key intermediates are carbenes formed upon the loss of a dinitrogen molecule. rsc.orgmdpi.comrsc.org For this compound, this would be the 3,5-dimethyl-4-pyrazolylcarbene. While direct spectroscopic observation of this specific carbene is not widely reported, its existence is inferred from the reaction products, such as those arising from C-H insertion or cyclopropanation, which are characteristic of carbene reactivity. mdpi.comsemanticscholar.org Techniques like laser flash photolysis coupled with UV-Vis or infrared spectroscopy are typically employed to monitor such transient species in other systems.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms that are difficult to probe experimentally. researchgate.net Such methods allow for the calculation of the geometries and energies of reactants, products, transition states, and intermediates.

For pyrazole derivatives, DFT calculations have been used to investigate their electronic structure and reactivity. researchgate.net For instance, studies on nitropyrazoles have successfully rationalized their peculiar reactivity towards nucleophiles by calculating the energies of model σ-complexes. researchgate.net Similarly, computational studies on the products of cycloaddition reactions involving diazo compounds have been used to determine the relative stability of different isomers, which can explain the observed product ratios. nih.gov In one study, the B3LYP density functional method was used to optimize the structures of two regioisomeric dihydropyrazoles, correctly predicting the more stable isomer. nih.gov

These computational approaches can be applied to the reactions of this compound to map the potential energy surfaces for various pathways, such as cycloaddition versus carbene formation, and to analyze the transition states for C-H insertion or rearrangement reactions. Such studies provide deep mechanistic insights into the factors controlling reaction selectivity. cardiff.ac.uk

The outcome of reactions with this compound is highly sensitive to the reaction environment, including the choice of solvent and the application of external stimuli like heat or light.

External Stimuli: Heat (thermolysis) and light (photolysis) are primary stimuli for inducing reactivity. Refluxing this compound in an aromatic solvent is a classic example of a thermally induced reaction that proceeds via a radical or carbene pathway. researchgate.net Photochemical decomposition, often conducted under milder conditions, is a well-established method for generating carbenes from diazo compounds, which can lead to different selectivity compared to thermal methods. rsc.orgmdpi.com For example, photochemically generated ketenes from α-diazocarbonyl compounds undergo Wolff rearrangement, a transformation that is a cornerstone of photolytic diazo chemistry. mdpi.com

Solvent Effects: The solvent can dramatically influence both the reaction rate and selectivity. In the Gomberg-Bachmann reaction of this compound, the addition of a catalytic amount of hydroquinone was found to be highly effective in increasing the yield of the 4-aryl-3,5-dimethylpyrazole product and reducing reaction time. researchgate.net

The choice of solvent can alter reaction pathways and regioselectivity. In a borane-catalyzed cross-coupling reaction involving diazo compounds, switching the solvent had a profound effect. cardiff.ac.uk While reactions in toluene (B28343) gave low yields and poor regioselectivity, the use of dichloromethane (B109758) (CH2Cl2) resulted in excellent regioselectivity. cardiff.ac.uk Coordinating solvents such as diethyl ether, acetonitrile, and tetrahydrofuran (B95107) completely shut down the reaction, indicating that the solvent's ability to coordinate to the catalyst is a critical factor. cardiff.ac.uk Similarly, the stereoselectivity of the addition of 3,5-dimethylpyrazole to acetylenic esters is highly dependent on the solvent, with aprotic solvents favoring supra-addition and protic solvents leading to less stereoselectivity and the antara-addition product. rsc.org These examples highlight the critical role of the solvent in mediating reactivity, likely through differential stabilization of transition states and intermediates.

Table 2: Influence of Solvent and Temperature on a Borane-Catalyzed Diazo Coupling Reaction

| Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio | Reference |

|---|---|---|---|---|

| Toluene | 40 | Low Yield | Poor Selectivity | cardiff.ac.uk |

| Toluene | 85 | Low Yield | Poor Selectivity | cardiff.ac.uk |

| CH₂Cl₂ | - | 63 | 1 : 0 (Excellent Selectivity) | cardiff.ac.uk |

| Diethyl ether | - | 0 | No Reaction | cardiff.ac.uk |

| Acetonitrile | - | 0 | No Reaction | cardiff.ac.uk |

| Tetrahydrofuran | - | 0 | No Reaction | cardiff.ac.uk |

| 1,2-Dichloroethane | 60 | 80 | Single Regioisomer | cardiff.ac.uk |

| 1,2-Dichloroethane | 85 | - | 1 : 0.6 (Mixture) | cardiff.ac.uk |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of In-line Vibrational Spectroscopy (e.g., FT-IR) for Reaction Monitoring

In-line Fourier Transform Infrared (FT-IR) spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. The application of in-line FT-IR to the synthesis of 4-Diazo-3,5-dimethylpyrazole would provide critical kinetic and mechanistic data.

The synthesis of this compound can be achieved through the diazotization of 4-amino-3,5-dimethylpyrazole. In-line FT-IR spectroscopy can monitor this transformation by tracking the disappearance of the characteristic vibrational modes of the starting amine and the appearance of the strong, characteristic stretching vibration of the diazo group (–N₂). Diazo compounds are well-known to exhibit a prominent absorption band in the infrared spectrum, typically in the range of 2000-2200 cm⁻¹ thieme-connect.de. For instance, the related compound 4-diazo-3,5-dinitropyrazole shows a strong absorption at 2240 cm⁻¹ clockss.org. By monitoring this specific spectral region, the progress of the diazotization reaction can be followed in real-time, allowing for precise control of reaction parameters to optimize yield and minimize the formation of byproducts.

Table 1: Characteristic Infrared Absorption Frequencies for Diazo Compounds

| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Diazo (–N₂) | 4-Diazo-3,5-dinitropyrazole | 2240 | clockss.org |

| Diazo (–N₂) | 4-Diazo-3-methyl-5-carboxamidopyrazole | 2180 | clockss.org |

| Diazo (–N₂) | General Range | 2000-2200 | thieme-connect.de |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment in Complex Reactions

In the ¹H NMR spectrum of this compound, the two methyl groups (–CH₃) at positions 3 and 5 are expected to be chemically equivalent due to the symmetry of the molecule, and would therefore appear as a single sharp singlet. The absence of a proton at the 4-position would be a key indicator of successful diazotization.

The ¹³C NMR spectrum would provide further confirmation of the structure. The carbon atom attached to the diazo group (C4) is expected to have a characteristic chemical shift. For comparison, the carbon atom bearing the diazo group in 4-diazo-3,5-dinitropyrazole resonates at approximately 76.6-80.0 ppm clockss.org. The two methyl carbons and the two equivalent pyrazole (B372694) ring carbons (C3 and C5) would also exhibit characteristic signals. A study on the synthesis of a related energetic compound confirmed the structure of the intermediate 4-diazonium-3,5-dimethylpyrazole salt using ¹H and ¹³C NMR, highlighting the utility of this technique for characterizing such species researchgate.netbibliotekanauki.pl.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Substituted Pyrazoles

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-N₂ | 70-85 | Based on data for 4-diazo-3,5-dinitropyrazole clockss.org. |

| C3/C5 | 140-155 | Influenced by methyl and diazo substituents. |

| -CH₃ | 10-20 | Typical range for methyl groups on a pyrazole ring. |

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the reviewed literature, analysis of related diazopyrazole derivatives offers insight into the expected solid-state architecture.

For example, the X-ray crystal structure of 3-methyl-4-diazo-5-benzamido-1H-pyrazole reveals a dimeric structure in the solid state, formed through hydrogen bonding nih.govresearchgate.net. The diazo group is essentially linear, and the bond lengths within the pyrazole ring are indicative of its aromatic character. A comparative study with 1,3-dimethyl-4-diazo-5-benzamido-1H-pyrazole showed differences in the pyrazole ring geometry due to electronic effects nih.govresearchgate.net. It is plausible that this compound, if crystallized, could also exhibit intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H, leading to the formation of supramolecular assemblies.

Table 3: Selected Bond Lengths from a Related Diazopyrazole Derivative (3-methyl-4-diazo-5-benzamido-1H-pyrazole)

| Bond | Bond Length (Å) | Reference |

|---|---|---|

| N(4)–N(5) (diazo) | 1.110(7) | nih.gov |

| C(4)–N(4) | 1.336(8) | nih.gov |

| N(1)–C(1) | 1.306(7) | nih.gov |

| C(1)–N(3) | 1.378(8) | nih.gov |

Correlating Spectroscopic Observables with Theoretical Models

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting spectroscopic data. By creating a theoretical model of a molecule, it is possible to calculate various properties, including vibrational frequencies (for IR spectra) and nuclear magnetic shielding constants (for NMR spectra).

For this compound, DFT calculations could be employed to predict its FT-IR and NMR spectra. The calculated vibrational frequencies would aid in the assignment of the experimental IR spectrum, confirming the bands associated with the diazo group, the pyrazole ring, and the methyl substituents. Theoretical studies on pyrazole derivatives have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors researchgate.net.

Similarly, the calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can provide theoretical values that can be compared with experimental data to confirm structural assignments scispace.com. Discrepancies between the calculated and experimental values can often provide insights into solvent effects or dynamic processes occurring in solution. A theoretical investigation into the reactivity of this compound has been reported, suggesting that computational methods are applicable to this system researchgate.net. The correlation of experimental spectroscopic data with these theoretical models provides a deeper understanding of the molecule's electronic structure and properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of 4-Diazo-3,5-dimethylpyrazole. Methods such as Density Functional Theory (DFT) are commonly employed to model the geometry and electron distribution within the molecule. These calculations can reveal key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), have been shown to provide reliable geometric parameters that are in good agreement with experimental data where available. In the case of this compound, these calculations would characterize the planarity of the pyrazole ring and the geometry of the diazo group substituent. The bonding analysis, often performed using Natural Bond Orbital (NBO) analysis, can describe the nature of the chemical bonds, including the significant π-delocalization within the pyrazole ring and the electronic interactions between the ring and the diazo functional group.

Density Functional Theory (DFT) Applications in Mechanistic Predictions

Density Functional Theory is a versatile tool for predicting the mechanisms of chemical reactions. For this compound, DFT can be used to model reaction pathways, locate transition states, and calculate activation energies for various transformations, such as cycloaddition reactions or thermal decomposition.

The reactivity of diazo compounds is often characterized by the loss of dinitrogen gas (N₂), leading to the formation of a carbene intermediate. DFT calculations can model the energetics of this process, providing insight into the thermal stability of this compound. Furthermore, the subsequent reactions of the resulting pyrazolyl-carbene can be investigated, predicting the formation of different products. For example, in the Gomberg-Bachmann reaction, this compound can react with aromatic compounds, and DFT could be used to elucidate the detailed mechanism of this arylation reaction.

While specific mechanistic predictions for this compound are scarce in the literature, DFT has been successfully applied to understand the reactivity of other diazoazoles, revealing details of their thermal and photochemical reactions, as well as their interactions with electrophiles and nucleophiles.

Computational Analysis of Molecular Stability and Reactivity Descriptors

The stability and reactivity of this compound can be quantified using various molecular descriptors derived from computational chemistry. These descriptors provide a theoretical basis for understanding the chemical behavior of the molecule.

Local reactivity can be assessed through Fukui functions or the dual descriptor, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these analyses would likely highlight the nitrogen atoms of the diazo group and specific carbon atoms of the pyrazole ring as key sites for chemical reactions. The stability of the molecule can also be evaluated by calculating its heat of formation and by analyzing the bond dissociation energies of its weakest bonds, typically the C-N bond of the diazo group.

Table 1: Calculated Reactivity Descriptors for a Generic Pyrazole Derivative (Illustrative)

| Descriptor | Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electronic Chemical Potential (μ) | -3.85 eV |

Note: This table is for illustrative purposes and does not represent actual calculated values for this compound due to the lack of specific literature data.

In Silico Modeling of Spectroscopic Properties

Computational methods can simulate various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies, when appropriately scaled, can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific vibrational modes of the molecule. For this compound, key vibrational modes would include the N-N stretching of the diazo group, C-H stretching of the methyl groups, and various stretching and bending modes of the pyrazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption spectra. This can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can help in understanding the electronic transitions responsible for the observed UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts, when referenced to a standard, can be compared with experimental NMR data to aid in the structural elucidation of the molecule and its derivatives.

Charge Distribution and Frontier Orbital Analysis

The distribution of electronic charge and the nature of the frontier molecular orbitals are crucial for understanding the reactivity of this compound.

Charge Distribution: The distribution of partial atomic charges can be calculated using various population analysis schemes, such as Mulliken, Natural Population Analysis (NPA), or Hirshfeld. A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the terminal nitrogen of the diazo group, indicating their susceptibility to electrophilic attack.

Frontier Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For a diazo compound like this compound, the HOMO is expected to have significant contributions from the diazo group and the pyrazole ring's π-system. The LUMO is likely to be a π* orbital distributed over the conjugated system. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dinitrogen |

Synthetic Utility in Complex Molecule Construction

Precursor Role in the Design and Synthesis of Advanced Heterocyclic Scaffolds

A significant application of 4-diazo-3,5-dimethylpyrazole lies in its ability to serve as a precursor for the synthesis of advanced heterocyclic scaffolds, particularly fused pyrazole (B372694) systems. The thermal decomposition of this compound in benzene (B151609) has been shown to yield 1H,4H-3-methylpyrazolo[4,3-c]pyrazole, a notable heterocyclic scaffold. researchgate.net This transformation highlights the intramolecular reactivity of the diazo compound, leading to the formation of a new five-membered ring fused to the original pyrazole core.

The reaction proceeds through the loss of dinitrogen gas, generating a highly reactive carbene intermediate which then undergoes an intramolecular cyclization. This method provides a direct route to the pyrazolo[4,3-c]pyrazole skeleton, which is of interest in medicinal chemistry and materials science.

Table 1: Products from the Thermal Decomposition of this compound in Benzene researchgate.net

| Product | Yield (%) |

| 4-Phenyl-3,5-dimethylpyrazole | 36 |

| 1H,4H-3-Methylpyrazolo[4,3-c]pyrazole | 15 |

| 3,5-Dimethylpyrazole (B48361) | 12 |

| Biphenyl | 7 |

Facilitating Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

This compound is an effective reagent for forging new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, primarily through reactions involving the diazo group. One of the key reactions in this context is the Gomberg-Bachmann reaction, which allows for the arylation of the pyrazole ring at the 4-position.

When this compound is refluxed in an aromatic solvent such as benzene, it decomposes to form a radical intermediate that can then react with the solvent to form a new C-C bond. This results in the synthesis of 4-aryl-3,5-dimethylpyrazoles. researchgate.net For instance, the reaction in benzene yields 4-phenyl-3,5-dimethylpyrazole. researchgate.net This reaction has been shown to be catalyzed by hydroquinone (B1673460), which significantly increases the yield of the arylated product and reduces the reaction time. researchgate.net

The versatility of this reaction is further demonstrated by its application with substituted aromatic solvents. For example, when nitrobenzene (B124822) is used as the solvent, a mixture of o-, m-, and p-isomers of 4-nitrophenyl-3,5-dimethylpyrazole is obtained, showcasing the utility of this method for introducing various aryl substituents onto the pyrazole core. researchgate.net

Beyond C-C bond formation, the reactivity of the diazo group also allows for the formation of C-X bonds. While specific examples with this compound are less documented in the provided search results, the general reactivity of diazoazoles includes reactions with a variety of nucleophiles and electrophiles, suggesting its potential in forming bonds with heteroatoms like nitrogen, oxygen, and sulfur. researchgate.net

Table 2: Gomberg-Bachmann Reaction of this compound researchgate.net

| Aromatic Solvent | Product | Yield (%) | Catalyst |

| Benzene | 4-Phenyl-3,5-dimethylpyrazole | 36 | None |

| Benzene | 4-Phenyl-3,5-dimethylpyrazole | Increased | Hydroquinone |

| Nitrobenzene | 4-(Nitrophenyl)-3,5-dimethylpyrazoles (o, m, p isomers) | - | None |

Derived Structures and Future Research Directions

Systematic Derivatization and Analog Synthesis of 4-Diazopyrazoles

The reactivity of the diazo group at the C4 position of the pyrazole (B372694) ring, influenced by the electronic nature of the heterocyclic system, allows for a variety of chemical transformations. The inherent reactivity of 4-diazo-3,5-dimethylpyrazole allows it to react with both electrophiles and nucleophiles, leading to a diverse range of derivatives. researchgate.netnih.gov The rate-determining step in reactions with electrophiles is the attack at the diazo-carbon atom, which results in the formation of diazonium ions that readily lose nitrogen. nih.gov

One of the primary methods for the derivatization of 4-diazopyrazoles is through azo coupling reactions . In these electrophilic aromatic substitution reactions, the diazopyrazole acts as the electrophile, coupling with activated aromatic compounds like phenols and anilines to produce vividly colored azo compounds. wikipedia.orgorganic-chemistry.org This reaction is fundamental in the synthesis of azo dyes and pigments. organic-chemistry.orgjocpr.com For instance, various 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazoles have been synthesized by reacting the corresponding precursor with hydrazine (B178648) hydrate. jocpr.com

The thermal decomposition of this compound in aromatic solvents such as benzene (B151609) provides a pathway to C-H insertion products. This reaction yields 4-phenyl-3,5-dimethylpyrazole, demonstrating a method for direct arylation of the pyrazole core at the C4 position. researchgate.net

Furthermore, diazopyrazoles bearing electron-withdrawing groups, such as 4-diazo-3,5-dinitropyrazole, exhibit interesting reactivity with nucleophiles. While they undergo azo coupling with methylene-active compounds, they can also react with nucleophiles like bromide, azide (B81097), or water, leading to the substitution of one of the nitro groups instead of the diazo functionality. rsc.org This highlights the influence of ring substituents on the reaction pathways of the diazo group. The nucleophilic reactivity of diazo compounds spans a wide range, making them comparable to enamines at the higher end of the reactivity scale. nih.gov

The versatility of diazo compounds is further demonstrated in electrochemical oxidative difunctionalization reactions, where they can react with two different nucleophiles. nih.govresearchgate.net This modern electrochemical approach allows for the formation of complex molecules under mild conditions, avoiding the need for transition metals or harsh oxidants. nih.gov

The table below summarizes some of the key derivatization reactions of 4-diazopyrazoles.

| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

| Azo Coupling | Activated aromatic compounds (phenols, anilines) | 4-Arylazo-pyrazoles | wikipedia.orgorganic-chemistry.orgjocpr.com |

| Thermal Arylation | Benzene, reflux | 4-Aryl-pyrazoles | researchgate.net |

| Reaction with Nucleophiles | Br⁻, N₃⁻, H₂O (on nitro-substituted pyrazoles) | 4-Diazo-3-R-5-nitropyrazoles | rsc.org |

| Electrochemical Difunctionalization | Two different nucleophiles, electrolysis | Difunctionalized pyrazole derivatives | nih.govresearchgate.net |

Exploration of Novel Diazo-Pyrazole Architectures

The synthetic utility of this compound extends beyond simple derivatization to the construction of complex, novel heterocyclic architectures. These include fused-ring systems and polycyclic structures, which are of significant interest in medicinal chemistry and materials science. chim.it

A notable example is the thermal reaction of this compound in benzene, which, alongside the arylation product, also yields 1H,4H-3-methylpyrazolo[4,3-c]pyrazole . researchgate.net This intramolecular cyclization product represents a fundamental fused pyrazole system derived directly from the starting diazopyrazole. The synthesis of such fused pyrazoles, like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, is a key area of research due to their diverse biological and electronic properties. chim.it

1,3-Dipolar cycloaddition reactions are a cornerstone for building novel architectures from diazo compounds. rsc.orgnih.gov Diazopyrazoles can act as 1,3-dipoles and react with various dipolarophiles, such as alkenes and alkynes, to form new five-membered rings. This approach is a highly efficient method for constructing the pyrazole ring itself and for creating more complex fused systems. rsc.org For instance, intramolecular nitrile oxide cycloaddition has been employed as a key step in synthesizing novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] rsc.orgresearchgate.netoxazole ring systems from pyrazole-4-carbaldehyde oximes. nih.gov

The following table presents examples of novel architectures derived from diazopyrazoles.

| Architecture Type | Synthetic Strategy | Starting Material/Precursor | Resulting System | Reference(s) |

| Fused Pyrazole | Thermal intramolecular cyclization | This compound | 1H,4H-3-methylpyrazolo[4,3-c]pyrazole | researchgate.net |

| Fused Oxazepine | Intramolecular cycloaddition | N-propargyl-indoles | Pyrazolo[4,3-f] researchgate.netrsc.orgresearchgate.nettriazolo[5,1-c] rsc.orgnih.govoxazepine | researchgate.net |

| Fused Pyrano-oxazole | Intramolecular nitrile oxide cycloaddition | 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] rsc.orgresearchgate.netoxazole | nih.gov |

Emerging Areas of Research in Diazo-Pyrazole Chemistry

The unique chemical properties of diazopyrazoles are paving the way for their application in several emerging research areas, particularly in the fields of medicinal chemistry and materials science.

A significant area of interest is the development of new antimicrobial and antibiofilm agents . Chronic infections, often associated with biofilm formation on medical devices, have spurred research into novel compounds that can inhibit or disrupt these bacterial communities. Certain 4-diazopyrazole derivatives have been identified as potential new antibiofilm agents, showing activity against staphylococcal biofilms. researchgate.net This opens up a promising avenue for addressing the challenge of antibiotic resistance.

The synthesis of complex, fused heterocyclic systems from diazopyrazole precursors is also highly relevant to drug discovery . Pyrazole and its fused analogs are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications. chim.it The ability to generate molecular diversity through the reactions of diazopyrazoles makes them valuable starting points for the discovery of new bioactive compounds.

In the realm of materials science , the extended conjugated systems present in azo compounds derived from diazopyrazoles suggest potential applications as dyes and pigments . organic-chemistry.org The synthesis of coordination complexes with pyrazole-based ligands is another area of active research, with potential applications in catalysis and the development of functional materials. chim.it

Challenges and Opportunities in Synthetic and Mechanistic Research

Despite the synthetic versatility of this compound and its analogs, several challenges remain in their synthesis and application, which also present opportunities for future research.

One of the primary challenges is the stability and handling of diazo compounds. Many diazoalkanes are known to be unstable and potentially explosive, requiring careful handling and specific reaction conditions. Understanding the factors that influence the stability of diazopyrazoles, such as the electronic effects of substituents on the pyrazole ring, is crucial for their safe and efficient use.

Selectivity in reactions involving diazopyrazoles is another key challenge. The diazo group can participate in various reaction pathways, including cycloadditions, C-H insertions, and reactions with nucleophiles and electrophiles. Controlling the selectivity to favor a desired product is a significant focus of methodological development. For example, the choice of metal catalyst can often direct the reaction of a diazo compound towards a specific outcome, such as cyclopropanation versus C-H insertion.

From a mechanistic standpoint , a deeper understanding of the intermediates and transition states in diazopyrazole reactions is needed. For instance, elucidating the precise nature of the reactive species in thermal and photochemical reactions can lead to the design of more efficient and selective transformations. The study of reaction kinetics, as has been done for the reactions of diazo compounds with electrophiles, provides valuable quantitative data for predicting reactivity. nih.gov

The opportunity lies in harnessing the rich reactivity of diazopyrazoles to develop novel synthetic methodologies. The exploration of multicomponent reactions involving diazopyrazoles is a promising strategy for the rapid construction of complex molecules from simple starting materials. nih.gov Furthermore, the application of modern synthetic techniques, such as electrochemistry and photochemistry, to diazopyrazole chemistry offers new avenues for achieving unique reactivity and selectivity. nih.gov The development of new catalytic systems that can control the diverse reaction pathways of diazopyrazoles will continue to be a major driver of innovation in this field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。